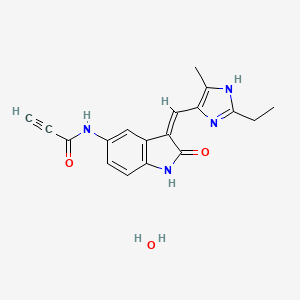
JH295 (hydrate)
Descripción general
Descripción
JH295 (hydrate) is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is known for its ability to inhibit cellular Nek2 through the alkylation of cysteine 22. JH295 (hydrate) is inactive against other mitotic kinases such as cyclin-dependent kinase 1, Aurora B kinase, or polo-like kinase 1, and does not interfere with bipolar spindle assembly or the spindle assembly checkpoint .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JH295 (hydrate) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The key steps include:
Formation of the core structure: This involves the synthesis of the indole-based core through a series of condensation and cyclization reactions.
Introduction of the alkyne group: The alkyne group is introduced through a coupling reaction, which is essential for the compound’s activity in click chemistry reactions.
Hydration: The final step involves the hydration of the compound to form JH295 (hydrate).
Industrial Production Methods
Industrial production of JH295 (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
JH295 (hydrate) undergoes several types of chemical reactions, including:
Alkylation: The compound inhibits Nek2 by alkylating cysteine 22.
Click Chemistry: JH295 (hydrate) contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkylating agents under mild conditions.
Click Chemistry: Requires copper catalysts and azide-containing molecules under controlled conditions.
Major Products
Alkylation: The major product is the alkylated Nek2 enzyme.
Click Chemistry: The major products are the triazole derivatives formed from the cycloaddition reaction.
Aplicaciones Científicas De Investigación
JH295 (hydrate) has several scientific research applications, including:
Cancer Research: It is used to study the role of Nek2 in cancer cell proliferation and centrosome amplification.
Cell Cycle Studies: JH295 (hydrate) is used to investigate the role of Nek2 in cell cycle regulation, particularly in mitosis and spindle assembly.
Click Chemistry: Due to its alkyne group, JH295 (hydrate) is used in click chemistry reactions to label and track biomolecules in various biological studies.
Mecanismo De Acción
JH295 (hydrate) exerts its effects by irreversibly inhibiting Nek2 through the alkylation of cysteine 22. This inhibition prevents Nek2 from phosphorylating its target proteins, which are essential for centrosome separation and bipolar spindle assembly during mitosis. As a result, the compound disrupts cell division in cancer cells, leading to reduced proliferation and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Nek2 Inhibitors: Other inhibitors of Nek2 include compounds such as AZD4877 and BI 2536, which also target mitotic kinases but with different selectivity profiles.
Click Chemistry Reagents: Similar compounds used in click chemistry include azide-containing molecules and other alkyne-functionalized reagents.
Uniqueness
JH295 (hydrate) is unique due to its high selectivity for Nek2 and its irreversible mode of inhibition. Unlike other Nek2 inhibitors, JH295 (hydrate) does not affect other mitotic kinases, making it a valuable tool for studying Nek2-specific pathways and functions .
Propiedades
IUPAC Name |
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCEBRQTPWZDM-CHHCPSLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118101.png)
![3-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118108.png)
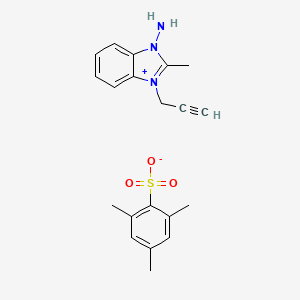
![1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118118.png)
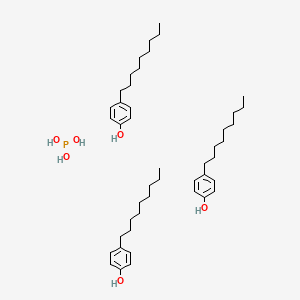
![(1R,3aR,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B8118125.png)
![(1S,2S,3R,5S)-3-(7-Chloro-5-(Propylthio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-3-Yl)-5-(2-Hydroxyethoxy)Cyclopentane-1,2-Diol](/img/structure/B8118139.png)
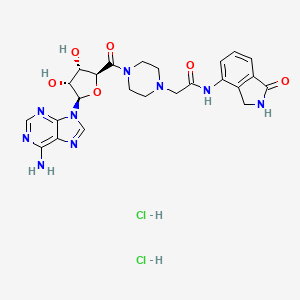
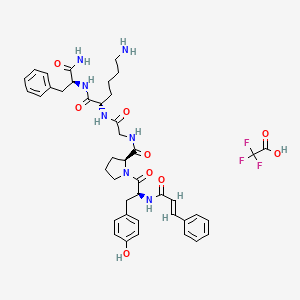
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
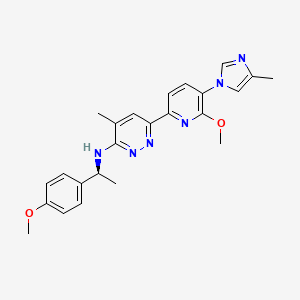
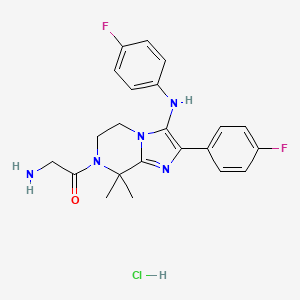
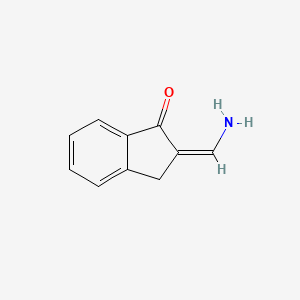
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
